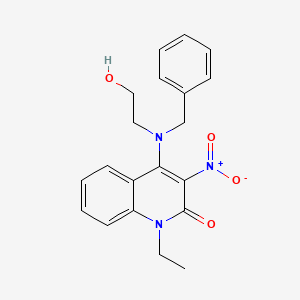
4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a nitro group (-NO2), an amino group (-NH2), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic quinoline ring suggests that the compound could have planar sections. The nitro, amino, and benzyl groups could add steric bulk and potentially affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The amino group could participate in acid-base reactions, and the benzyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. The presence of polar functional groups like the nitro and amino groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
Research has indicated that certain 3-hydroxyquinolin-4(1H)-one (3HQ) derivatives, similar to 4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one, exhibit notable fluorescence properties. These compounds have been studied for their potential use as molecular fluorescent probes. The fluorescence label of 3HQ can be bound to a biomolecule through a terminal functional group like hydroxy or amino, which is relevant in the context of the studied compound (Motyka et al., 2011).
Cytotoxic Activity and Synthesis
The synthesis and study of cytotoxic activity of similar 3-hydroxyquinolin-4(1H)-one derivatives have been documented. These compounds are designed based on structure-activity relationship studies of cytotoxic derivatives. They have been tested for their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research (Kadrić et al., 2014).
Nitromethylation and Heterocyclic Synthesis
A study on the nitromethylation of isoquinolinediones, which are structurally related to the compound , has been conducted. This process involves a tandem nitration/cyclization reaction and suggests potential utility in synthesizing diverse heterocyclic derivatives, which could have various applications in pharmaceutical and chemical research (Li et al., 2017).
Potential Antiarrhythmic Properties
Research on isoquinoline derivatives, closely related to the compound , has shown antiarrhythmic properties. This suggests that similar compounds might have potential applications in developing treatments for cardiac arrhythmias (Markaryan et al., 2000).
Anticancer Activity
Some derivatives of 3-hydroxyquinolin-4(1H)-one have been synthesized and evaluated for their anticancer activity. This includes studies against specific cancer cell lines like HepG-2 and MCF-7, indicating the potential of these compounds in cancer therapy (Talaat et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[benzyl(2-hydroxyethyl)amino]-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-22-17-11-7-6-10-16(17)18(19(20(22)25)23(26)27)21(12-13-24)14-15-8-4-3-5-9-15/h3-11,24H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNHJRPUWUGIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2846099.png)

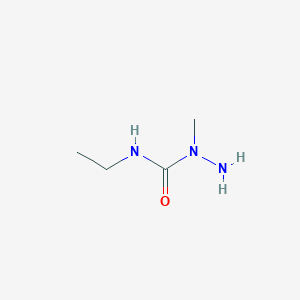
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2846105.png)
![N-(2-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2846107.png)

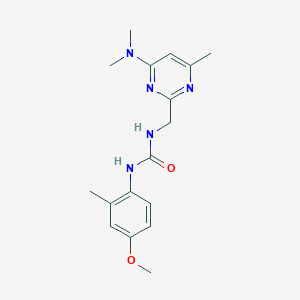
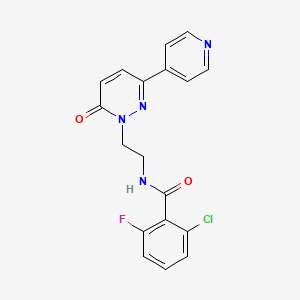
![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)
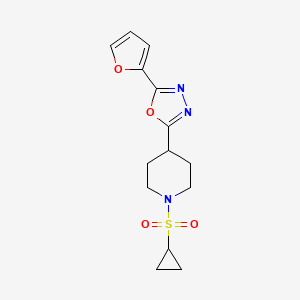
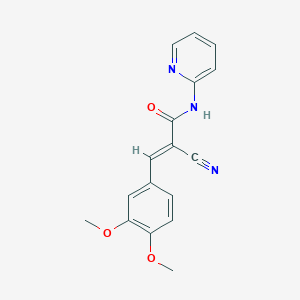
![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)